molecular formula C17H16BrN3O5S2 B4721227 N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide

Cat. No.: B4721227
M. Wt: 486.4 g/mol
InChI Key: MPPGKEDDQVHPEQ-UHFFFAOYSA-N
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Description

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide is a complex organic compound with a unique structure that includes acetylsulfamoyl, carbamothioyl, bromo, and methoxy functional groups

Properties

IUPAC Name

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O5S2/c1-10(22)21-28(24,25)13-6-4-12(5-7-13)19-17(27)20-16(23)11-3-8-15(26-2)14(18)9-11/h3-9H,1-2H3,(H,21,22)(H2,19,20,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPGKEDDQVHPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-(acetylsulfamoyl)phenyl isothiocyanate, which is then reacted with 3-bromo-4-methoxyaniline under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide
  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-1-benzothiophene-2-carboxamide
  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-iodo-4-methoxybenzamide

Uniqueness

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide is unique due to the presence of the bromo and methoxy groups, which confer specific chemical properties and reactivity. These functional groups make the compound suitable for specific applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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